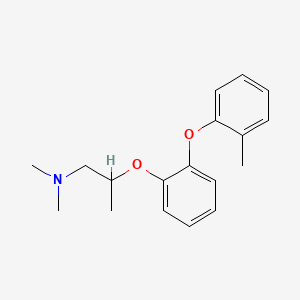
o-(2-Dimethylamino-1-methylethoxy)phenyl o-tolyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-2-[2-(2-methylphenoxy)phenoxy]-1-propanamine is an organic compound that belongs to the class of phenoxyamines This compound is characterized by the presence of two phenoxy groups attached to a propanamine backbone, with dimethyl substitution on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[2-(2-methylphenoxy)phenoxy]-1-propanamine typically involves the reaction of 2-(2-methylphenoxy)phenol with N,N-dimethylpropanamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality N,N-dimethyl-2-[2-(2-methylphenoxy)phenoxy]-1-propanamine .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[2-(2-methylphenoxy)phenoxy]-1-propanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, such as halides, amines, and thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted phenoxyamines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-dimethyl-2-[2-(2-methylphenoxy)phenoxy]-1-propanamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[2-(2-methylphenoxy)phenoxy]-1-propanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-2-(4-methylphenoxy)ethylamine: A similar compound with a different substitution pattern on the phenoxy group.
N,N-diethyl-2-(2-methylphenoxy)-2-phenylethanamine: Another related compound with diethyl substitution on the nitrogen atom.
Uniqueness
N,N-dimethyl-2-[2-(2-methylphenoxy)phenoxy]-1-propanamine is unique due to its specific substitution pattern and the presence of two phenoxy groups. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
26321-11-9 |
|---|---|
Molecular Formula |
C18H23NO2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-[2-(2-methylphenoxy)phenoxy]propan-1-amine |
InChI |
InChI=1S/C18H23NO2/c1-14-9-5-6-10-16(14)21-18-12-8-7-11-17(18)20-15(2)13-19(3)4/h5-12,15H,13H2,1-4H3 |
InChI Key |
RARZOVLOLGPFJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=CC=C2OC(C)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


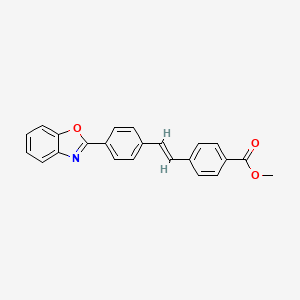
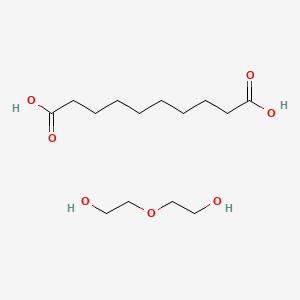

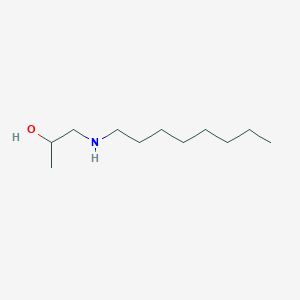

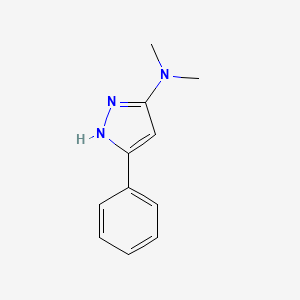

![2,11-dimethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14689353.png)
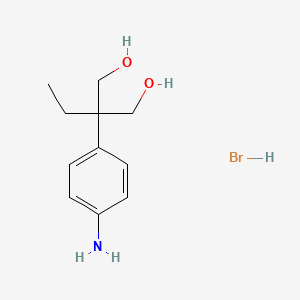
![[(Propane-1-sulfinyl)methyl]benzene](/img/structure/B14689371.png)
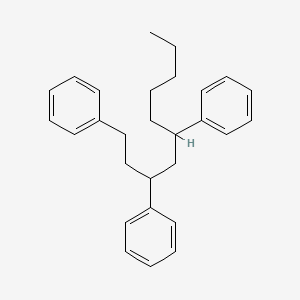
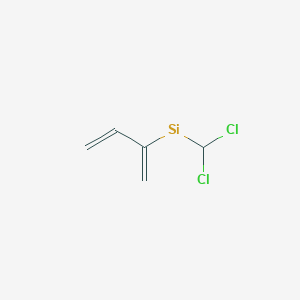
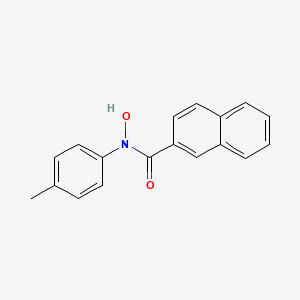
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-methylphenol](/img/structure/B14689404.png)
